molecular formula C7H14O3 B6203417 (2S)-2-(tert-butoxy)propanoic acid CAS No. 21753-53-7

(2S)-2-(tert-butoxy)propanoic acid

Cat. No. B6203417
CAS RN: 21753-53-7
M. Wt: 146.2
InChI Key:
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Description

“(2S)-2-(tert-butoxy)propanoic acid” is a type of tertiary butyl ester. Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of “(2S)-2-(tert-butoxy)propanoic acid” is represented by the InChI code: 1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving “(2S)-2-(tert-butoxy)propanoic acid” include the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

“(2S)-2-(tert-butoxy)propanoic acid” is a solid or liquid substance that should be stored in a refrigerator . It has a molecular weight of 261.32 .

Mechanism of Action

The mechanism of action of “(2S)-2-(tert-butoxy)propanoic acid” involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

Safety and Hazards

“(2S)-2-(tert-butoxy)propanoic acid” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 .

Future Directions

The future directions of “(2S)-2-(tert-butoxy)propanoic acid” could involve further exploration of its applications in synthetic organic chemistry . The development of more efficient and sustainable synthesis methods using flow microreactor systems could also be a focus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(tert-butoxy)propanoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "tert-butyl alcohol", "2-bromoacetone", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium", "ethyl bromide", "carbon dioxide", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "chloroacetic acid" ], "Reaction": [ "Step 1: Conversion of tert-butyl alcohol to 2-bromoacetone using hydrochloric acid and sodium bicarbonate", "Step 2: Reaction of 2-bromoacetone with magnesium to form a Grignard reagent", "Step 3: Reaction of the Grignard reagent with ethyl bromide to form (2S)-2-ethyl-3-hydroxypropanoic acid", "Step 4: Reduction of (2S)-2-ethyl-3-hydroxypropanoic acid using sodium borohydride to form (2S)-2-ethylpropanoic acid", "Step 5: Esterification of (2S)-2-ethylpropanoic acid with acetic anhydride and pyridine to form (2S)-2-ethylpropanoic anhydride", "Step 6: Reaction of (2S)-2-ethylpropanoic anhydride with chloroacetic acid to form (2S)-2-(chloroacetyl)propanoic acid", "Step 7: Reaction of (2S)-2-(chloroacetyl)propanoic acid with sodium hydroxide to form (2S)-2-(tert-butoxy)propanoic acid" ] }

CAS RN

21753-53-7

Product Name

(2S)-2-(tert-butoxy)propanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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